molecular formula C18H21FN2 B2914974 1-benzyl-N-(2-fluorophenyl)piperidin-4-amine CAS No. 416876-71-6

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine

Cat. No.: B2914974
CAS No.: 416876-71-6
M. Wt: 284.4 g/mol
InChI Key: IJZSOVIRNVAJRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ortho-fluoro 4-ANBP is synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the aromatic ring of 4-ANBP. The synthetic route typically involves the following steps:

    Nitration: The starting material, 4-ANBP, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

Industrial Production Methods

Industrial production of ortho-fluoro 4-ANBP follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Ortho-fluoro 4-ANBP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of ortho-fluoro 4-ANBP involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ortho-fluoro 4-ANBP is unique due to its specific fluorination at the ortho position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s binding affinity to opioid receptors and its overall pharmacological profile .

Properties

IUPAC Name

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSOVIRNVAJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037060
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416876-71-6
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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